(2Z)-2-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Description
(2Z)-2-(2,6-Dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a thiazolo[3,2-a]benzimidazole derivative characterized by a 2,6-dichlorobenzylidene substituent at the C2 position. The Z-configuration of the benzylidene double bond is critical for maintaining its structural integrity and biological activity . This compound belongs to a class of fused heterocycles known for diverse pharmacological properties, including antitumor, antimicrobial, and antiparasitic activities . Its synthesis typically involves cyclocondensation reactions between 2-mercaptobenzimidazole derivatives and substituted benzaldehydes under acidic or catalytic conditions .
Properties
IUPAC Name |
(2Z)-2-[(2,6-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-10-4-3-5-11(18)9(10)8-14-15(21)20-13-7-2-1-6-12(13)19-16(20)22-14/h1-8H/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIFSGZAQXPHGW-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C=CC=C4Cl)Cl)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 2,6-dichlorobenzaldehyde with a thiazolobenzimidazole precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding sulfoxide or sulfone, while reduction could produce a dihydro derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-2-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares the physical and structural properties of (2Z)-2-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one with structurally analogous compounds:
*Estimated based on halogen substituent contributions.
†Calculated from density and boiling point data.
Key Observations:
Biological Activity
The compound (2Z)-2-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a member of the thiazolo[3,2-a]benzimidazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a thiazole ring fused to a benzimidazole moiety. The presence of the dichlorobenzylidene substituent is believed to enhance its biological efficacy.
Synthesis
The synthesis of this compound typically involves a condensation reaction between appropriate thiazole and benzimidazole derivatives. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Research indicates that thiazolo[3,2-a]benzimidazoles exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. Specifically:
- In vitro studies demonstrated that this compound inhibits tumor cell replication effectively.
- Mechanisms of action include induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Activity
Thiazolo[3,2-a]benzimidazoles have also been evaluated for their antimicrobial properties:
- In vitro assays reveal that these compounds exhibit activity against several bacterial strains.
- The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes:
- Tyrosinase inhibition : Studies indicate that this compound effectively inhibits mushroom tyrosinase with an IC50 value significantly lower than that of standard inhibitors like kojic acid .
Case Study 1: Anticancer Activity
A study published in MDPI assessed the anticancer effects of various thiazolo[3,2-a]benzimidazole derivatives. The findings indicated that certain derivatives showed potent cytotoxicity against B16F10 melanoma cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 5.4 | Apoptosis induction |
| Compound B | 8.7 | Cell cycle arrest |
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of this compound against various pathogens. Results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
